molecular formula C12H16ClNO3 B13606553 Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate

Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate

Cat. No.: B13606553
M. Wt: 257.71 g/mol
InChI Key: IZODQDROAPFZPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a chlorine atom at the para-position (C4) and a hydroxymethyl (-CH2OH) group at the ortho-position (C2). The tert-butyl carbamate (-NHCOOtBu) group at the phenyl ring enhances steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical and organic synthesis .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

IZODQDROAPFZPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate typically involves:

  • Protection of an amino or hydroxyl group with a tert-butyl carbamate (Boc) group.
  • Introduction or retention of the 4-chloro substituent on the aromatic ring.
  • Installation of the hydroxymethyl group at the 2-position (ortho to the carbamate group).

Preparation of the Boc-Protected Aminophenol Intermediate

A common approach starts from 4-chloro-2-aminophenol or its derivatives:

  • Boc Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or a similar solvent. The reaction is typically heated to around 75 °C for 20 hours to ensure completion.

  • Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, washed with dilute acid (e.g., 0.1 M HCl), dried over anhydrous magnesium sulfate, and purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as eluent. This yields tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate as a white crystalline solid with high yield (approximately 96%) and melting point around 81.6–82.4 °C.

Introduction of the Hydroxymethyl Group at the 2-Position

If starting from 4-chloro-2-aminophenol or 4-chloro-2-nitrophenol, the hydroxymethyl group can be introduced via:

  • Reduction of a Formyl or Nitro Precursor: For example, 2-formyl or 2-nitro derivatives can be reduced to the corresponding hydroxymethyl group using hydrazine hydrate in the presence of iron(III) chloride catalyst in methanol under reflux conditions for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is basified with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.

  • Alkylation Routes: Alternatively, alkylation of a phenol intermediate with formaldehyde or other suitable reagents under basic conditions can introduce the hydroxymethyl substituent ortho to the carbamate group.

Specific Example: Synthesis of this compound

A representative synthesis based on the literature involves:

  • Starting from 4-chloro-2-aminophenol, the amino group is protected by Boc anhydride in THF with DIPEA at 75 °C for 20 hours.

  • The hydroxymethyl group is introduced via reduction of a suitable precursor or direct alkylation.

  • The reaction mixture is worked up by extraction and purified by flash chromatography using 50% ethyl acetate/petroleum ether.

  • The final compound is isolated as a white crystalline solid with a melting point consistent with literature values.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc anhydride, DIPEA, THF, 75 °C, 20 h ~96 High purity; flash chromatography required
Hydroxymethyl Introduction Hydrazine hydrate, FeCl3 catalyst, methanol, reflux 3 h Not specified Monitored by TLC; requires purification
Carbamate Formation (Coupling) Carbonyldiimidazole, K3PO4, acetonitrile, room temp Moderate Intermediate not isolated; telescoped steps
Purification Flash column chromatography (ethyl acetate/petroleum ether) - Essential for isolating pure compound

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of the tert-butyl group (singlet ~1.4 ppm), aromatic protons, hydroxymethyl protons (~4.5 ppm), and carbamate NH proton (~9.2 ppm).

  • Melting Point: Reported melting points around 81.6–82.4 °C for the Boc-protected intermediates.

  • Mass Spectrometry (LCMS): Molecular ion peaks consistent with the expected molecular weight of the this compound.

Research Outcomes and Applications

  • The synthesized this compound serves as a key intermediate in medicinal chemistry, particularly in the development of anti-inflammatory agents and receptor agonists.

  • The synthetic routes emphasize the replacement of hazardous reagents (e.g., phosgene) with safer alternatives such as carbonyldiimidazole, improving process safety and scalability.

  • The high yields and purity achieved through optimized reaction conditions and purification techniques highlight the robustness of the preparation methods.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it suitable for various medicinal chemistry applications .

Industry: In the industrial sector, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate can be used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group allows for the efficient synthesis of target compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the carbamate protecting group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs.
  • Chloro Position : The para-chloro substituent in the target compound contrasts with ortho-chloro in analogs (e.g., ), altering steric and electronic effects on the phenyl ring .

Data Tables

Table 2: Comparative Reactivity

Reaction Type Target Compound tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
Reduction (NaBH4) Potential pathway for -CH2OH 84% yield for -CH(OH)CH3
Acylation (Acetic Anhydride) Forms esters (e.g., -OAc) 92% yield for acetylated derivative

Research Findings

  • Synthetic Efficiency : Hydroxymethyl analogs are synthesized in higher yields (84–92%) compared to nitro or ketone derivatives, which often require harsher conditions .
  • Safety Profile: Structural analogs like tert-butyl (4-chlorophenethyl)carbamate are classified as non-hazardous, suggesting similar safety for the hydroxymethyl variant .
  • Catalytic Applications : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are viable for introducing boronic acid substituents to chlorophenyl carbamates, as seen in and .

Biological Activity

Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 4-chloro-2-(hydroxymethyl)phenol with tert-butyl isocyanate. The general reaction can be summarized as follows:

4 chloro 2 hydroxymethyl phenol+tert butyl isocyanateTert butyl 4 chloro 2 hydroxymethyl phenylcarbamate+by products\text{4 chloro 2 hydroxymethyl phenol}+\text{tert butyl isocyanate}\rightarrow \text{Tert butyl 4 chloro 2 hydroxymethyl phenylcarbamate}+\text{by products}

The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

1. Anti-inflammatory Properties

Research indicates that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory effects. For instance, a study evaluated various substituted benzamido phenylcarbamates for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results highlighted that compounds similar to this compound showed percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .

Compound% Inhibition (9-12h)
Compound A (similar structure)54.239%
Compound B (similar structure)39.021%

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). A study found that related carbamate derivatives displayed moderate to strong inhibition of AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's . The IC50 values for these compounds were reported to be between 1.60 µM and 311 µM, indicating varying degrees of potency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound acts as a non-covalent inhibitor of AChE, affecting neurotransmitter levels in the brain and potentially alleviating symptoms associated with cognitive decline.
  • Anti-inflammatory Pathways : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus reducing edema and pain in inflammatory models.

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered tert-butyl phenylcarbamates to rats subjected to inflammation via carrageenan injection. The results demonstrated a significant reduction in paw swelling, correlating with the compound's anti-inflammatory properties. Notably, the time-dependent effect showed peak inhibition at approximately 12 hours post-administration .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in vitro. The compound was shown to reduce cell death induced by amyloid-beta peptides in astrocytes by inhibiting oxidative stress markers such as TNF-α and free radicals . This suggests potential applications in Alzheimer's disease therapy.

Q & A

Q. What are the key synthetic routes for Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate and substituted benzyl halides. A common approach includes:

Protection of amines : Use tert-butyl chloroformate to protect the amine group, ensuring anhydrous conditions to prevent hydrolysis .

Functionalization : Introduce the hydroxymethyl and chloro substituents via nucleophilic aromatic substitution or coupling reactions, often catalyzed by palladium or copper complexes .
Critical parameters include temperature control (60–80°C for optimal substitution), solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometric ratios (1:1.2 amine-to-chloroformate for minimal byproducts) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxymethyl at δ 4.5–5.0 ppm, tert-butyl at δ 1.3–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (271.74 g/mol) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography (if crystalline) : SHELX programs refine crystal structures, resolving stereochemical ambiguities .

Q. What role does the hydroxymethyl group play in the compound’s reactivity?

  • Methodological Answer : The hydroxymethyl group (-CH₂OH) enables further derivatization:
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for biological assays .
  • Oxidation : Convert to a carbonyl group using Jones reagent (CrO₃/H₂SO₄) for ketone intermediates in drug synthesis .
    Stability challenges include susceptibility to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

  • Methodological Answer : Yield discrepancies (e.g., 22–95% in similar carbamates ) arise from:
  • Catalyst Efficiency : Palladium vs. copper catalysts (Pd yields 70–90% vs. Cu 50–70% due to side reactions) .
  • Purification Losses : Crystallization vs. chromatography (crystalline products recover ~80% vs. 60–70% for column methods) .
    Mitigation strategies include optimizing catalyst loading (0.5–1 mol%) and using scavengers (e.g., polymer-supported reagents) to trap impurities .

Q. What experimental designs are recommended to study stereochemical effects in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assess stereochemical purity .
  • Circular Dichroism (CD) : Correlate optical activity with biological activity (e.g., enantiomer-specific enzyme inhibition) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to bias stereoselective reactions during derivatization .

Q. How does this compound interact with inflammatory pathways, and what assays validate these mechanisms?

  • Methodological Answer : Preliminary studies on analogous compounds show:
  • COX-2 Inhibition : Competitive ELISA assays measure IC₅₀ values (e.g., 10–50 µM range) .
  • NF-κB Pathway Modulation : Luciferase reporter gene assays in macrophage cells quantify transcriptional suppression .
  • In Vivo Models : Carrageenan-induced rat paw edema tests correlate dose-response relationships (10–100 mg/kg) .

Key Considerations for Researchers

  • Contradictions in Data : Variations in biological activity (e.g., IC₅₀ ranges) may stem from assay conditions (e.g., cell line variability) .
  • Advanced Characterization : Combine crystallography (SHELXL ) and computational modeling (DFT) to predict reactive sites for drug design .
  • Safety Protocols : Despite low acute toxicity (per SDS ), use fume hoods and PPE (gloves, goggles) during synthesis .

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